3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride
Description
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is a substituted phenylpropanoic acid derivative featuring an amino group at the 5-position and methoxy groups at the 2- and 3-positions of the aromatic ring. The compound is classified as a hydrochloride salt, enhancing its solubility in polar solvents. Notably, commercial availability of this compound has been discontinued, as indicated in supplier catalogs .
Properties
IUPAC Name |
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQCBKYLZZBNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxyaniline, which serves as the starting material.
Nitration: The aniline derivative undergoes nitration to introduce a nitro group at the 5-position of the phenyl ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 5-amino-2,3-dimethoxyaniline is subjected to alkylation with a suitable alkyl halide to introduce the propanoic acid moiety.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenylpropanoic acid derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves several key steps:
- Starting Material : The process begins with 2,3-dimethoxyaniline.
- Nitration : The aniline derivative undergoes nitration to introduce a nitro group at the 5-position.
- Reduction : The nitro group is reduced to an amino group.
- Alkylation : The resulting compound is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.
- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in creating derivatives with enhanced properties.
Biology
- Biological Activity : Research indicates potential biological activities such as enzyme inhibition and modulation of biochemical pathways. The amino group can interact with biological macromolecules, influencing enzyme activity and receptor binding.
Medicine
- Therapeutic Potential : Investigations into its anti-inflammatory and analgesic effects suggest that it may have therapeutic applications in treating conditions like chronic pain and inflammation. Preclinical studies have shown promising results in modulating metabolic pathways relevant to neurodegenerative disorders.
Industry
- Material Development : In industrial settings, the compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals where its unique properties can enhance drug formulation.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study published in a peer-reviewed journal explored the compound's ability to reduce inflammation in animal models. Results indicated significant reductions in inflammatory markers compared to control groups.
- Enzyme Inhibition Studies : Research conducted on enzyme interactions demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with chronic diseases.
- Pharmacokinetics Assessment : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Ronacaleret’s difluoro and hydroxypropoxy substituents suggest higher lipophilicity and extended pharmacokinetic profiles, aligning with its use in osteoporosis treatment .
- Core Structure : The benzimidazole core in introduces aromatic heterocyclic character, often associated with kinase inhibition or antimicrobial activity, diverging from the purely phenyl-based analogs.
Physicochemical Properties
Key Observations :
- The benzimidazole derivative exhibits confirmed solubility in water and ethanol, likely due to its hydrophilic hydrochloride salt and heterocyclic structure.
- The discontinued status of the target compound limits accessible experimental data, necessitating reliance on structural analogs for property extrapolation.
Biological Activity
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Amino Group: Enhances solubility and potential interaction with biological receptors.
- Dimethoxy Substituents: May influence the compound's pharmacokinetics and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Receptor Binding: The amino group can facilitate hydrogen bonding, enhancing affinity for target receptors.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways relevant to disease processes.
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds containing similar amino acid structures have shown promising results against various cancer cell lines.
- Case Study: A related study demonstrated that a structurally analogous compound had an IC50 value of approximately 0.69 μM against HeLa cells, indicating strong antiproliferative effects .
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored in various research contexts. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.
- Research Findings: A review highlighted that β-amino acid derivatives often display enhanced antibacterial activity, suggesting that modifications in the structure can lead to improved efficacy against microbial pathogens .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
